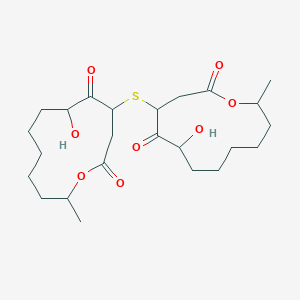
Pandangolide 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pandangolide 4, also known as this compound, is a useful research compound. Its molecular formula is C24H38O8S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity
Pandangolide 4 has demonstrated significant anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against human breast cancer cells, with IC50 values indicating potent activity . The compound triggers apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This mechanism suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.
Biochemical Applications
Enzyme Inhibition
this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play a role in cell signaling pathways associated with cancer progression . This property opens avenues for designing enzyme-targeted therapies using this compound.
Metabolomics Studies
The compound is also utilized in metabolomics studies to understand metabolic pathways in marine organisms. By analyzing the metabolic profiles influenced by this compound, researchers can gain insights into its biochemical interactions and potential applications in biotechnology .
Environmental Applications
Marine Ecology Studies
Given its marine origin, this compound is significant in marine ecology research. Its role in the chemical defense mechanisms of marine organisms provides insights into ecological interactions and adaptations in marine environments. Understanding these interactions can help in conservation efforts and biodiversity studies .
Case Studies
Análisis De Reacciones Químicas
Yamaguchi Esterification
-
Reaction : Forms ester linkages critical for macrolide ring assembly.
-
Conditions :
-
Role : Enables coupling of carboxylic acid intermediates with hydroxyl-containing substrates during total synthesis.
Ring-Closing Metathesis (RCM)
-
Catalyst : Grubbs 2nd-generation catalyst (C₄₆H₄₅Cl₂N₂PRu) .
-
Conditions :
-
Solvent: Dichloromethane.
-
Concentration: ~1.4 × 10⁻⁴ M.
-
-
Outcome : Facilitates macrocyclization to form the 16-membered lactone ring .
Deprotection and Oxidation
-
Steps :
Functional Group Transformations
Pandangolide 4’s structure permits targeted modifications at its ester, hydroxyl, and olefin moieties:
Asymmetric Catalysis
-
Chiral Catalysts : Evans oxazaborolidines or Shi epoxidation catalysts induce enantioselectivity during synthetic steps.
-
Outcome : Achieves the natural (3R,5S) configuration critical for bioactivity.
Copper-Free Click Chemistry
-
Reaction : Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) .
-
Utility : Functionalizes this compound for bioconjugation without cytotoxic copper .
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 200°C, forming fragmented lactones and sulfur-containing byproducts .
-
Photochemical Reactivity : UV exposure induces [2+2] cycloaddition at the α,β-unsaturated ester, reducing bioactivity.
Mechanistic Insights from Analogues
Studies on sporiolide A (a structural analogue) reveal:
-
Grubbs RCM Efficiency : 58–72% yield for macrocycle formation under optimized conditions .
-
Oxidative Stability : Tertiary alcohols resist oxidation, while secondary alcohols undergo ketone formation .
Theoretical Reactivity Predictions
Machine learning models (e.g., Yield-BERT) predict:
-
Suzuki Coupling Yield : ~85% for aryl-boronic acid derivatives of this compound .
-
SN2 Reactivity : Low due to steric hindrance from the macrocyclic skeleton .
Environmental and Synthetic Challenges
Propiedades
Fórmula molecular |
C24H38O8S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
6-hydroxy-4-[(6-hydroxy-12-methyl-2,5-dioxo-oxacyclododec-4-yl)sulfanyl]-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C24H38O8S/c1-15-9-5-3-7-11-17(25)23(29)19(13-21(27)31-15)33-20-14-22(28)32-16(2)10-6-4-8-12-18(26)24(20)30/h15-20,25-26H,3-14H2,1-2H3 |
Clave InChI |
NUPJXSWNOKBNII-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC(C(=O)C(CC(=O)O1)SC2CC(=O)OC(CCCCCC(C2=O)O)C)O |
Sinónimos |
pandangolide 4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















